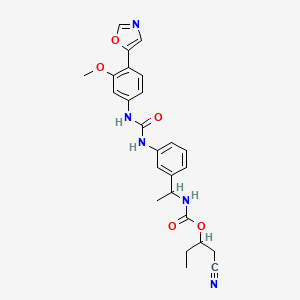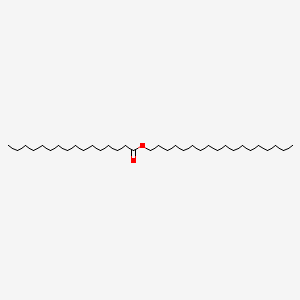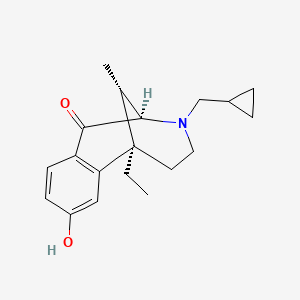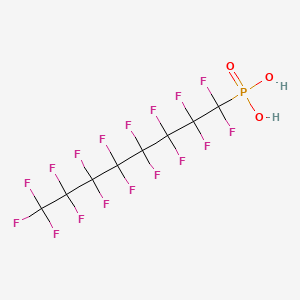
Mmb-chmica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(1-cyclohexylmethyl)-1H-indol-3-yl]carbonyl-L-valinate, commonly known as Mmb-chmica, is a synthetic cannabinoid. It is a designer drug that mimics the effects of naturally occurring cannabinoids found in cannabis. This compound is known for its potent psychoactive properties and has been identified in various drug seizures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mmb-chmica involves several steps. The starting material is typically indole, which undergoes a series of chemical reactions to form the final product. The key steps include:
Cyclohexylmethylation: Indole is reacted with cyclohexylmethyl chloride in the presence of a base to form 1-(cyclohexylmethyl)-1H-indole.
Carbonylation: The intermediate is then reacted with phosgene to introduce the carbonyl group, forming 1-(cyclohexylmethyl)-1H-indole-3-carbonyl chloride.
Valination: The final step involves reacting the carbonyl chloride with L-valine methyl ester to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mmb-chmica undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the indole ring or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Mmb-chmica has several scientific research applications:
Mecanismo De Acción
Mmb-chmica exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that result in the psychoactive effects associated with cannabinoids. The molecular targets include G-protein coupled receptors, which modulate neurotransmitter release and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
AMB-CHMICA: Structurally similar to Mmb-chmica, with slight variations in the chemical structure.
MDMB-CHMICA: Another synthetic cannabinoid with similar pharmacological properties.
AMB-FUBINACA: Shares structural similarities with this compound but has different metabolic and pharmacokinetic profiles.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a high affinity for cannabinoid receptors, making it more potent than some other synthetic cannabinoids. Additionally, its metabolic profile differs from similar compounds, leading to unique metabolites that can be used as biomarkers in forensic analysis .
Propiedades
Número CAS |
1971007-94-9 |
|---|---|
Fórmula molecular |
C22H30N2O3 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H30N2O3/c1-15(2)20(22(26)27-3)23-21(25)18-14-24(13-16-9-5-4-6-10-16)19-12-8-7-11-17(18)19/h7-8,11-12,14-16,20H,4-6,9-10,13H2,1-3H3,(H,23,25)/t20-/m0/s1 |
Clave InChI |
ROWZIXRLVUOMCJ-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
SMILES canónico |
CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)













